
Aminohippurate sodium
Overview
Description
Aminohippurate sodium is a chemical compound used primarily as a diagnostic agent to measure effective renal plasma flow and the functional capacity of the renal excretory system. It is the sodium salt of para-aminohippuric acid, a derivative of hippuric acid. This compound is water-soluble and lipid-insoluble, making it suitable for intravenous administration .
Mechanism of Action
Target of Action
Aminohippurate sodium, also known as para-aminohippuric acid (PAH), primarily targets the renal glomeruli and proximal tubules in the kidneys . These structures play a crucial role in the filtration and secretion of various substances, including PAH .
Mode of Action
PAH is filtered by the renal glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of PAH is cleared by the kidneys from the renal blood stream in a single circulation . This active secretion process allows PAH to be almost entirely removed from the bloodstream in a normal kidney .
Biochemical Pathways
The mechanism by which PAH is secreted by the kidneys involves an organic anion transporter . This transporter is responsible for eliminating organic anions from the blood by moving these substances from blood into urine .
Pharmacokinetics
PAH is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate . PAH is also used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (TmPAH). This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete PAH .
Result of Action
The result of PAH’s action is the ability to measure the effective renal plasma flow (ERPF) and the functional capacity of the renal tubular secretory mechanism . By measuring the amount of PAH in the urine, it is possible to determine the functional capacity and ERPF .
Action Environment
The action of PAH can be influenced by certain environmental factors. For instance, renal clearance measurements of PAH cannot be made with any significant accuracy in patients receiving sulfonamides, procaine, or thiazolesulfone . These compounds interfere with chemical color development essential to the analytical procedures . Additionally, probenecid depresses tubular secretion of certain weak acids such as PAH. Therefore, patients receiving probenecid will have erroneously low ERPF and TmPAH values .
Biochemical Analysis
Biochemical Properties
Aminohippurate sodium is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of this compound is cleared by the kidneys from the renal blood stream in a single circulation .
Cellular Effects
This compound has a significant impact on renal cells, particularly the proximal tubules. It is actively secreted by these cells and is almost entirely removed from the bloodstream in a normal kidney .
Molecular Mechanism
The mechanism of action of this compound involves its filtration by the renal glomeruli and active secretion by the proximal tubules . It is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in measuring renal plasma flow. It is used in both in vitro and in vivo studies to assess kidney function .
Metabolic Pathways
This compound is involved in the renal plasma flow measurement pathway. It interacts with the renal glomeruli and proximal tubules during this process .
Transport and Distribution
This compound is transported and distributed within the renal cells. It is filtered by the glomeruli and is actively secreted by the proximal tubules .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal cells, specifically the proximal tubules where it is actively secreted .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminohippurate sodium is synthesized by the conjugation of para-aminobenzoic acid with glycine. The reaction involves the formation of an amide bond between the carboxyl group of para-aminobenzoic acid and the amino group of glycine. The reaction is typically carried out in an aqueous medium with the aid of sodium hydroxide to adjust the pH .
Industrial Production Methods
In industrial settings, this compound is produced as a sterile solution. The process involves dissolving aminohippuric acid in water for injection, followed by the addition of sodium hydroxide to achieve the desired pH. The solution is then sterilized and packaged for clinical use .
Chemical Reactions Analysis
Types of Reactions
Aminohippurate sodium primarily undergoes substitution reactions due to the presence of the amino group. It can also participate in conjugation reactions, forming amides and esters.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like acyl chlorides or anhydrides under mild conditions.
Conjugation Reactions: Often use carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include various amides and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Measurement of Effective Renal Plasma Flow (ERPF)
Overview
Aminohippurate sodium is predominantly used to measure ERPF due to its high renal clearance rate. Approximately 90% of PAH is cleared from the bloodstream in a single pass through the kidneys at low plasma concentrations (1.0 to 2.0 mg/100 mL) . This property makes it an ideal marker for assessing renal function.
Clinical Protocols
To accurately measure ERPF, a priming dose of 6 to 10 mg/kg is administered intravenously, followed by a continuous infusion to maintain plasma PAH levels at approximately 2 mg/100 mL . The following table summarizes typical dosages and expected outcomes:
Parameter | Value |
---|---|
Priming Dose | 6-10 mg/kg |
Infusion Rate | 10-24 mg/min |
Target Plasma Concentration | 2 mg/100 mL |
Clearance Measurement | >90% at low concentrations |
Assessment of Renal Tubular Function
Transport Maximum (TmPAH)
this compound is also employed to evaluate the transport maximum (TmPAH), which indicates the maximal rate at which the renal tubules can secrete PAH. This assessment helps in diagnosing conditions affecting tubular function, such as chronic kidney disease or glomerulonephritis.
Case Study Insights
In a study involving 31 normal subjects and patients with essential hypertension, TmPAH was measured alongside filtration rates. The mean TmPAH value in normal subjects was found to be 77.5 ± 12.9 mg/min per 1.73 m² . Such measurements are crucial for understanding individual renal capacity and potential dysfunction.
Electrolyte Dynamics
Natriuretic Effects
Research indicates that PAH influences electrolyte clearances, particularly sodium. In a controlled study with human volunteers, PAH administration resulted in significant increases in sodium clearance while affecting potassium and phosphorus levels differently . This highlights the compound's role not only in renal flow measurement but also in electrolyte homeostasis.
Electrolyte Change | Effect Observed |
---|---|
Sodium Clearance | Significant increase |
Potassium Clearance | Variable effects |
Phosphorus Clearance | Significant increase |
Research Applications
This compound's properties have made it a valuable tool in various research settings beyond clinical diagnostics:
- Animal Studies : Investigations in rat models have shown that PAH clearance can underestimate renal plasma flow during certain conditions, such as dextrose infusion . This underscores the importance of context when interpreting PAH results.
- Metabolic Studies : Studies exploring the coupling of metabolic energy to PAH accumulation have provided insights into renal transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
Hippuric Acid: A precursor to aminohippurate sodium, used in similar diagnostic applications.
Para-aminobenzoic Acid: Another precursor, involved in the synthesis of this compound.
Inulin: Used in conjunction with this compound to measure glomerular filtration rate.
Uniqueness
This compound is unique due to its high clearance rate and non-toxicity at recommended doses. It provides a reliable and accurate measure of renal plasma flow and tubular secretory capacity, making it superior to other diagnostic agents in certain applications .
Biological Activity
Aminohippurate sodium, the sodium salt of para-aminohippuric acid (PAH), is a compound primarily utilized in clinical settings to measure effective renal plasma flow (ERPF) and assess renal function. Its unique properties, including high clearance rates and minimal toxicity at therapeutic doses, make it an essential tool in nephrology.
- Empirical Formula : CHNNaO
- pKa : 3.83
- Solubility : Water-soluble, lipid-insoluble
- Formulation : Typically provided as a sterile 20% aqueous solution for injection.
This compound is filtered by the glomeruli and actively secreted by the proximal tubules of the kidneys. At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90% of PAH is cleared from the renal blood stream in a single circulation, making it highly effective for evaluating renal function. The compound's clearance can be significantly increased by elevating plasma concentrations to levels that saturate tubular secretion mechanisms (40-60 mg/100 mL) .
Renal Function Assessment
This compound plays a critical role in measuring renal plasma flow and glomerular filtration rate (GFR). It is particularly useful in clinical scenarios where renal function must be precisely evaluated, such as in patients with chronic kidney disease or undergoing nephrotoxic treatments.
Table 1: Comparison of PAH and Inulin Clearance
Parameter | PAH Clearance | Inulin Clearance |
---|---|---|
Mechanism | Active tubular secretion | Filtration only |
Measurement | ERPF | GFR |
Clinical Use | Assess tubular function | Assess glomerular function |
Toxicity | Low at therapeutic doses | Low at therapeutic doses |
Natriuretic Effects
Research indicates that PAH administration can lead to increased urinary sodium excretion (UNAV). A study demonstrated that infusion of PAH resulted in a significant increase in UNAV compared to mannitol, suggesting that its natriuretic effect is primarily due to its role as a non-reabsorbable anion rather than an osmotic agent .
Case Study: Natriuretic Effect in Humans
In a controlled study involving eight human volunteers, PAH infusion at therapeutic levels led to significant increases in sodium clearance while not affecting potassium or phosphorus clearances. This finding suggests that PAH alters the anion composition of the filtrate, impacting sodium reabsorption processes .
Coinfusion with Radiopharmaceuticals
Recent studies have explored the safety and efficacy of PAH when coinfused with radiopharmaceuticals during peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors. A study involving twelve patients showed no significant changes in renal function markers when PAH was used for renal protection during treatment cycles .
Potential Drug Interactions
This compound has been noted to influence the clearance of other drugs, such as benzylpenicillin, indicating its role in renal drug transport mechanisms. It interacts with organic anion transporters (OATs), which are crucial for the renal excretion of various endogenous and exogenous compounds .
Properties
CAS No. |
94-16-6 |
---|---|
Molecular Formula |
C9H10N2NaO3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
sodium;2-[(4-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13); |
InChI Key |
QSNFMORCYWCZGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na] |
Appearance |
Solid powder |
Color/Form |
NEEDLES FROM HOT WATER PRISMS FROM WATER WHITE, CRYSTALLINE POWDER |
melting_point |
199-200 °C 198-199 °C 198.5 °C |
Key on ui other cas no. |
94-16-6 |
physical_description |
White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline] Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Slightly soluble SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/ 1 G SOL IN 45 ML WATER SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page. 13 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4 Aminohippuric Acid 4-Aminohippuric Acid Aminohippurate Sodium Aminohippuric Acid Nephrotest p Aminohippurate p Aminohippuric Acid p-Aminohippurate p-Aminohippuric Acid para Aminohippuric Acid Para-Aminohippurate, Sodium para-Aminohippuric Acid Sodium Para Aminohippurate Sodium Para-Aminohippurate Sodium, Aminohippurate |
vapor_pressure |
0.00000004 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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